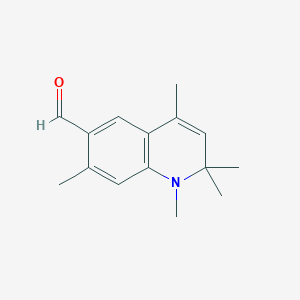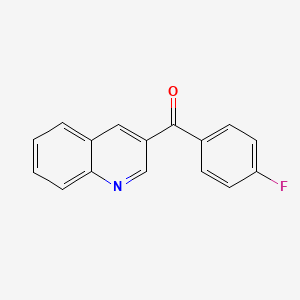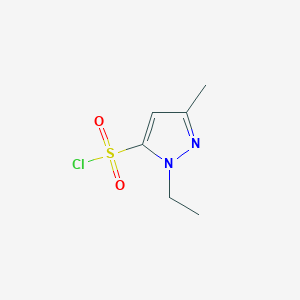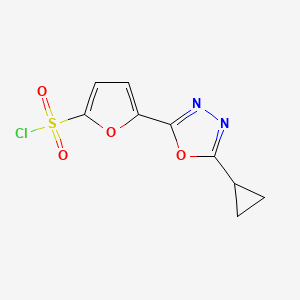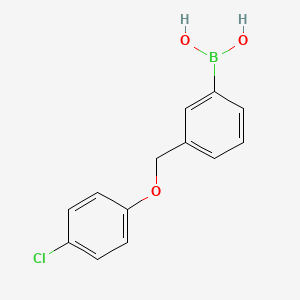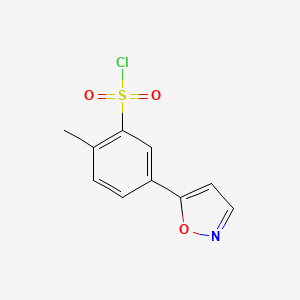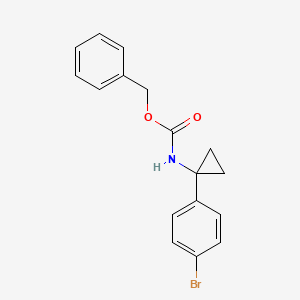
Propyl 2-amino-5-bromobenzoate
Vue d'ensemble
Description
Propyl 2-amino-5-bromobenzoate is a chemical compound with the CAS Number: 1178634-57-5 . It has a molecular weight of 258.11 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3 . This compound contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 primary amine (aromatic) .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Imidazo[2,1-b]thiazoles : The compound has been utilized in the synthesis of 6-substituted imidazo[2,1-b]thiazoles through a reaction catalyzed by Pd/Cu in water. This synthesis method is important for creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Kamali et al., 2009).
Synthesis of Benzothiazoles : Propyl 2-amino-5-bromobenzoate is used in the synthesis of novel 1,3,4-oxadiazole derivatives with potential anti-inflammatory and analgesic properties, showing the compound's versatility in medicinal chemistry (Husain & Ajmal, 2009).
Biological and Medical Research
Antitumor Activity : Some derivatives of 2-aminothiazole, synthesized using compounds like this compound, have shown potent antitumor activities against various cancer cell lines, highlighting its potential in cancer research (Li et al., 2016).
Photodynamic Therapy in Cancer Treatment : A zinc phthalocyanine derivative, synthesized using a similar bromobenzoate structure, has demonstrated high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Environmental and Analytical Chemistry
Detection in Water Samples : Studies have investigated the chemical transformations of compounds like this compound in chlorinated water, contributing to our understanding of environmental chemistry and water safety (Canosa et al., 2006).
Electrochemical Behavior Studies : Investigations into the electrochemical behavior of compounds structurally related to this compound provide insights into their potential applications in electrochemistry and sensor technology (Karaman & Menek, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
propyl 2-amino-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNWHBKKKOQGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)
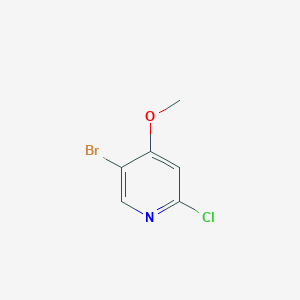
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)
